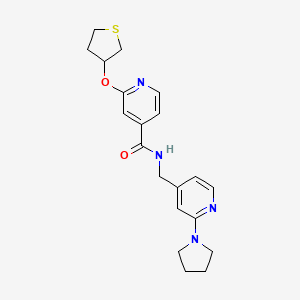

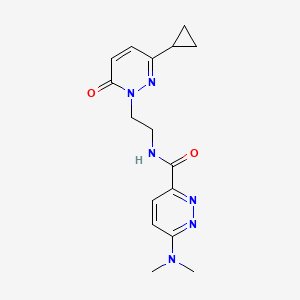

2,3-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, sorafenib, lipitor, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of similar compounds was determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Physical and Chemical Properties Analysis

The empirical formula of a similar compound, 2,3-Dimethoxy-N-(2-propynyl)benzamide, is C12H13NO3 and its molecular weight is 219.24 .Aplicaciones Científicas De Investigación

Tumor Diagnosis and PET Tracers Development

2,3-Dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is explored in the context of tumor diagnosis and the development of PET (Positron Emission Tomography) tracers due to its high affinity for σ2 receptors. The modification and hybridization of molecular structures aiming at the σ2 receptor have shown promising selectivity and potential for tumor imaging, particularly in cases where tumors overexpress P-glycoprotein (P-gp). This has implications for improving tumor diagnosis and the specificity of PET imaging techniques (Abate et al., 2011).

Synthesis of Complex Heterocyclic Compounds

Research on the synthesis of complex heterocyclic compounds incorporating the isoquinoline moiety, such as this compound, contributes significantly to the field of medicinal chemistry. These compounds have diverse applications, including the development of novel pharmaceuticals and ligands for studying biological receptors. The manipulation of the isoquinoline structure has led to the creation of compounds with varied biological activities, showcasing the versatility of this chemical framework in drug development (Abdallah et al., 2009).

Ligand for Sigma-2 Receptors

The chemical structure of this compound serves as a foundation for developing novel ligands targeting sigma-2 receptors. These receptors are of interest for their role in various neurological disorders and the potential therapeutic applications of sigma-2 receptor ligands. Research into these compounds expands our understanding of receptor pharmacology and opens new avenues for treating diseases influenced by sigma-2 receptor activity (Xu et al., 2005).

Development of Alkaloids and Related Compounds

The exploration and synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from precursors like this compound highlight the chemical versatility and potential pharmacological benefits of these compounds. These alkaloids possess a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The methodologies developed for their synthesis contribute to the broader field of natural product chemistry and drug discovery (Blank & Opatz, 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-dimethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-4-19(24)23-11-10-14-8-9-16(12-15(14)13-23)22-21(25)17-6-5-7-18(26-2)20(17)27-3/h5-9,12H,4,10-11,13H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCOOZKYAKSOLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2967452.png)

![4-[2-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2967453.png)

![N-(2-propynyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2967455.png)

![5-[[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-3-(1-methylethyl)-2-thioxo-4-thiazolidinone](/img/structure/B2967458.png)

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide](/img/structure/B2967460.png)